4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chloro-5-methylpyrimidine and 2,2,2-trifluoroethylamine can be reacted under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science: It is studied for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-5-(2,2,2-trifluoroethyl)phenylamine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-5-methyl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3/c1-5-2-16(3-9(11,12)13)8-6(5)7(10)14-4-15-8/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCXVTJUYTYAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=NC=N2)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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